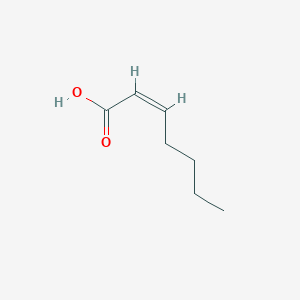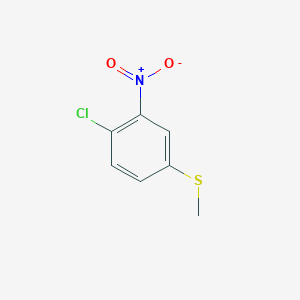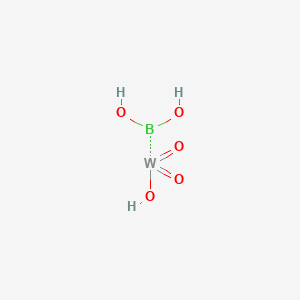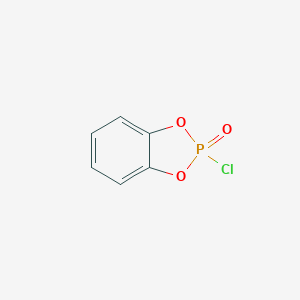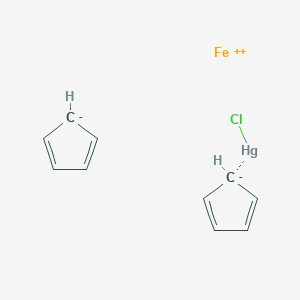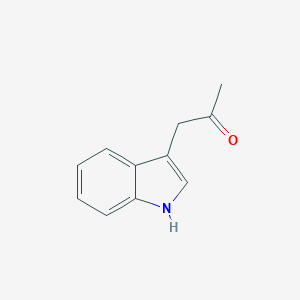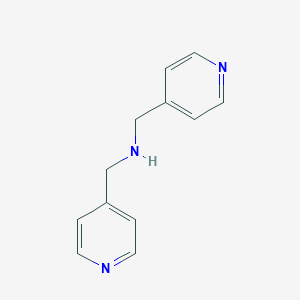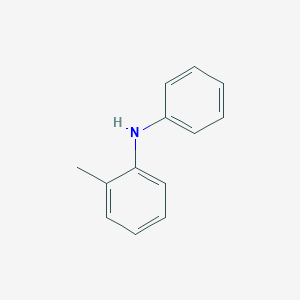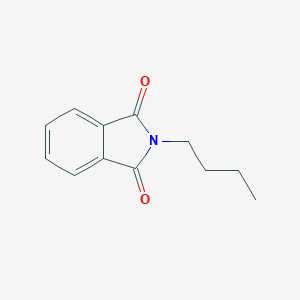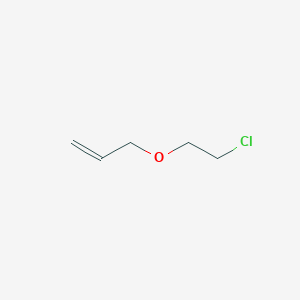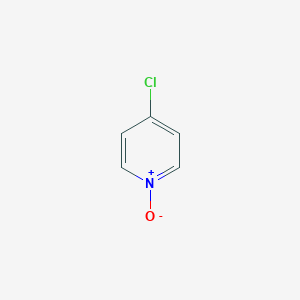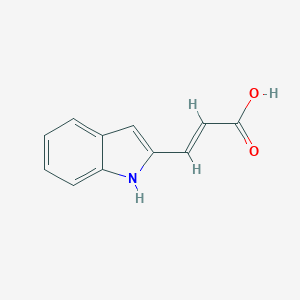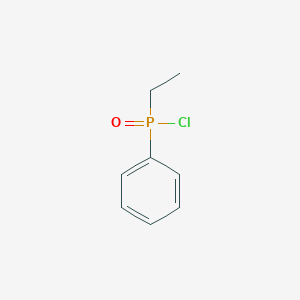
Ethyl(phenyl)phosphinoyl chloride
Descripción general
Descripción
Ethyl(phenyl)phosphinoyl chloride is a compound that belongs to the class of organophosphorus compounds. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields. In
Mecanismo De Acción
Ethyl(phenyl)phosphinoyl chloride acts as a nucleophile in organic reactions. It reacts with electrophiles to form new chemical bonds. This property makes it a valuable reagent in organic synthesis. Additionally, Ethyl(phenyl)phosphinoyl chloride can act as a Lewis acid catalyst in certain reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Ethyl(phenyl)phosphinoyl chloride. However, it is known to be toxic and can cause harm to human health if not handled properly. It can cause skin and eye irritation, respiratory problems, and other health issues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Ethyl(phenyl)phosphinoyl chloride is its versatility in organic synthesis. It can be used as a reagent in various reactions, making it a valuable tool in the laboratory. However, its toxicity and potential health hazards make it challenging to handle. It requires special precautions and safety measures to be taken when handling this compound.
Direcciones Futuras
There are several future directions for the research on Ethyl(phenyl)phosphinoyl chloride. One potential area of research is the development of safer and more environmentally friendly synthesis methods. Another area of research is the exploration of its potential applications in the development of new materials, such as polymers and coatings. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and its potential impact on human health and the environment.
Conclusion:
In conclusion, Ethyl(phenyl)phosphinoyl chloride is a valuable compound with potential applications in various fields. Its versatility in organic synthesis makes it a valuable tool in the laboratory. However, its toxicity and potential health hazards require special precautions and safety measures to be taken when handling this compound. Further research is needed to explore its potential applications and understand its impact on human health and the environment.
Aplicaciones Científicas De Investigación
Ethyl(phenyl)phosphinoyl chloride has been extensively studied for its applications in various fields. It has been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in various organic reactions. Furthermore, Ethyl(phenyl)phosphinoyl chloride has been used in the development of new materials, such as polymers and coatings.
Propiedades
Número CAS |
1499-22-5 |
|---|---|
Nombre del producto |
Ethyl(phenyl)phosphinoyl chloride |
Fórmula molecular |
C8H10ClOP |
Peso molecular |
188.59 g/mol |
Nombre IUPAC |
[chloro(ethyl)phosphoryl]benzene |
InChI |
InChI=1S/C8H10ClOP/c1-2-11(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clave InChI |
IHJRCKILKAJAQT-UHFFFAOYSA-N |
SMILES |
CCP(=O)(C1=CC=CC=C1)Cl |
SMILES canónico |
CCP(=O)(C1=CC=CC=C1)Cl |
Sinónimos |
ETHYL PHENYL PHOSPHINSAEURECHLORID |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

